![molecular formula C13H27NO B1485766 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol CAS No. 2200460-15-5](/img/structure/B1485766.png)
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with a hydroxyl group and a bis(2-methylpropyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of cyclobutanone with bis(2-methylpropyl)amine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-Amino-2-methyl-2-propanol: A compound with a similar structure but different functional groups.
Cyclobutanol: A simpler analog with only a hydroxyl group attached to the cyclobutane ring.
Uniqueness: 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol is unique due to the presence of both a bis(2-methylpropyl)amino group and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[[bis(2-methylpropyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-11(2)8-14(9-12(3)4)10-13(15)6-5-7-13/h11-12,15H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUNKMXSYCPLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


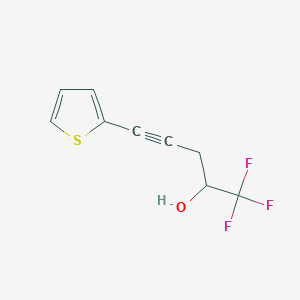
![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485685.png)
![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485686.png)
![tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485687.png)
![(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485688.png)
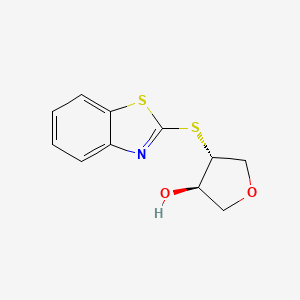
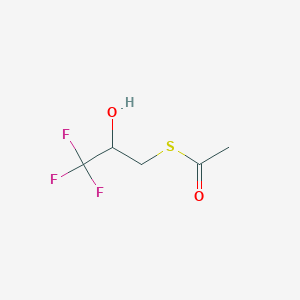
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485694.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485695.png)
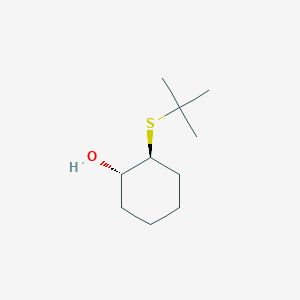
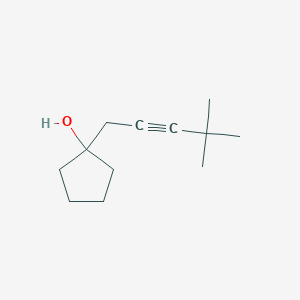
![2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485698.png)
![3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol](/img/structure/B1485699.png)
![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)
